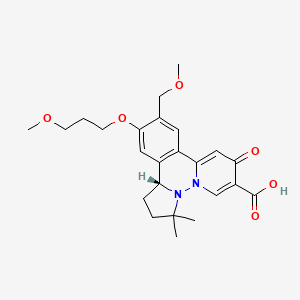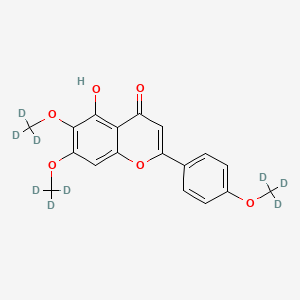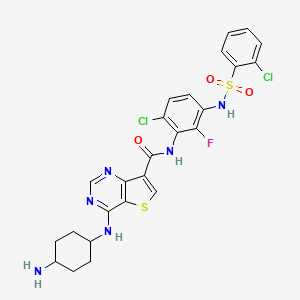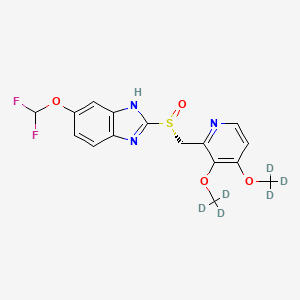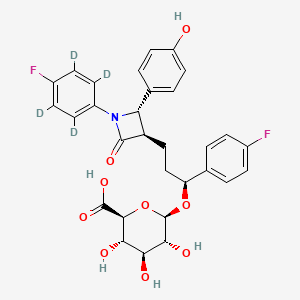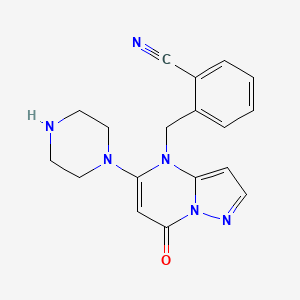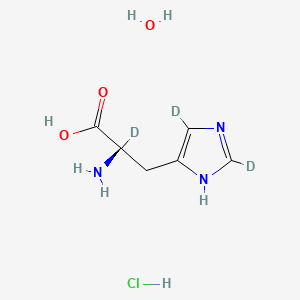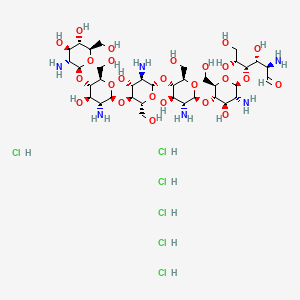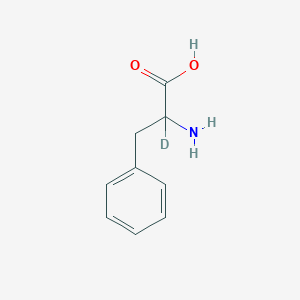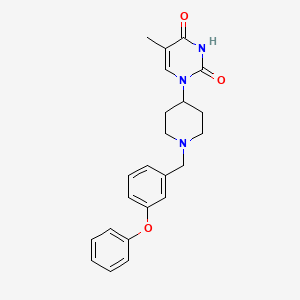
MtTMPK-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MtTMPK-IN-4 is a para-piperidine compound known for its potent inhibitory activity against mycobacterium tuberculosis thymidylate kinase (MtTMPK) with an IC50 value of 6.1 μM . Additionally, it exhibits remarkable inhibitory activity against tyrosinase and possesses potent antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is primarily used for research purposes and is not produced on a large industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
MtTMPK-IN-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
MtTMPK-IN-4 has several scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of thymidylate kinase in mycobacterium tuberculosis.
Biology: Investigated for its antibacterial properties and its ability to inhibit tyrosinase.
Medicine: Explored as a potential therapeutic agent for tuberculosis due to its inhibitory activity against MtTMPK.
Industry: Utilized in the development of new antibacterial agents and tyrosinase inhibitors
Mecanismo De Acción
MtTMPK-IN-4 exerts its effects by inhibiting mycobacterium tuberculosis thymidylate kinase (MtTMPK). This enzyme is crucial for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting MtTMPK, this compound disrupts DNA synthesis in mycobacterium tuberculosis, leading to its antibacterial effects . Additionally, the compound inhibits tyrosinase, an enzyme involved in melanin synthesis .
Comparación Con Compuestos Similares
Similar Compounds
MtTMPK-IN-1: Another inhibitor of MtTMPK with similar properties.
MtTMPK-IN-2: Exhibits inhibitory activity against MtTMPK but with different potency.
MtTMPK-IN-3: Similar structure and function but varies in its inhibitory strength.
Uniqueness
MtTMPK-IN-4 is unique due to its high potency as an inhibitor of both MtTMPK and tyrosinase. Its dual inhibitory activity makes it a valuable compound for research in antibacterial and anti-tyrosinase applications .
Propiedades
Fórmula molecular |
C23H25N3O3 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
5-methyl-1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-10-12-25(13-11-19)16-18-6-5-9-21(14-18)29-20-7-3-2-4-8-20/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,27,28) |
Clave InChI |
BIVAOTFPNQVBDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


